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Sodium 3-hydroxybenzoate - 22207-58-5

Sodium 3-hydroxybenzoate

Catalog Number: EVT-3558163
CAS Number: 22207-58-5
Molecular Formula: C7H6NaO3
Molecular Weight: 161.11 g/mol
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Product Introduction

Overview

Sodium 3-hydroxybenzoate is the sodium salt of 3-hydroxybenzoic acid, a compound that belongs to the class of benzoic acid derivatives. It is often used in various scientific applications due to its properties as a preservative and a pH regulator. The compound is known for its antimicrobial activity, making it valuable in food preservation and pharmaceutical formulations.

Source

Sodium 3-hydroxybenzoate can be derived from 3-hydroxybenzoic acid through neutralization with sodium hydroxide. The parent compound, 3-hydroxybenzoic acid, can be synthesized via several methods, including the reaction of sulfophthalic acid with alkali metal hydroxides under specific conditions of temperature and pressure .

Classification

Sodium 3-hydroxybenzoate is classified as an organic compound and specifically as a sodium salt. Its chemical formula is C7H5NaO3\text{C}_7\text{H}_5\text{NaO}_3, with a molecular weight of approximately 160.10 g/mol . The compound is categorized under food additives and preservatives, as well as being relevant in pharmaceutical applications.

Synthesis Analysis

Methods

The synthesis of sodium 3-hydroxybenzoate typically involves the following steps:

  1. Preparation of 3-Hydroxybenzoic Acid: This can be achieved through the reaction of sulfophthalic acid with sodium hydroxide at elevated temperatures (200-300 °C) and pressures (10-30 bar) to yield high purity 3-hydroxybenzoic acid .
  2. Neutralization: The resulting 3-hydroxybenzoic acid is then neutralized with sodium hydroxide to form sodium 3-hydroxybenzoate.

Technical Details

The reaction conditions are critical; maintaining the appropriate temperature and pressure ensures that the desired product is obtained in high yield and purity. For instance, using a mixture of 3-sulfophthalic and 4-sulfophthalic acids allows for efficient conversion to the hydroxybenzoic acid .

Molecular Structure Analysis

Data

  • Molecular Formula: C7H5NaO3\text{C}_7\text{H}_5\text{NaO}_3
  • Molecular Weight: 160.10 g/mol
  • CAS Number: 7720-19-6 .
Chemical Reactions Analysis

Reactions

Sodium 3-hydroxybenzoate can undergo various chemical reactions typical of carboxylic acids and their salts:

  1. Esterification: Reacts with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  3. Redox Reactions: Can participate in oxidation-reduction reactions due to the presence of the hydroxyl group.

Technical Details

The stability of sodium 3-hydroxybenzoate under different pH conditions makes it suitable for various applications in food and pharmaceuticals, where it acts as a preservative by inhibiting microbial growth.

Mechanism of Action

Process

Sodium 3-hydroxybenzoate exhibits its antimicrobial properties primarily through its ability to disrupt microbial cell membranes and interfere with metabolic processes. It is particularly effective against yeast and molds.

Data

Studies have shown that sodium 3-hydroxybenzoate can inhibit the growth of certain bacteria by affecting their metabolic pathways, particularly those involved in energy production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Melting Point: Approximately 300 °C (decomposes) .

Chemical Properties

  • pH: Typically neutral when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to extreme pH changes.

Relevant analyses indicate that sodium 3-hydroxybenzoate maintains its efficacy as a preservative across a range of temperatures and pH levels .

Applications

Sodium 3-hydroxybenzoate finds extensive use in various fields:

  • Food Industry: Used as a preservative to extend shelf life by preventing microbial spoilage.
  • Pharmaceuticals: Acts as an excipient in drug formulations due to its antimicrobial properties.
  • Cosmetics: Utilized in personal care products for its preservative qualities.
Biotechnological Synthesis and Microbial Metabolism

Enzymatic Pathways Involving 3-Hydroxybenzoate 6-Hydroxylase (3HB6H)

3-Hydroxybenzoate 6-hydroxylase (3HB6H; EC 1.13.14.26) is a dimeric FAD-dependent monooxygenase central to the catabolism of aromatic compounds in soil bacteria like Rhodococcus jostii RHA1. This enzyme catalyzes the para-hydroxylation of 3-hydroxybenzoate (3HB) to form 2,5-dihydroxybenzoate (gentisate), a key step in the gentisate pathway for lignin degradation [1] [6]. The reaction requires NADH and oxygen, proceeding via a two-step catalytic cycle:

  • Reductive Half-Reaction: FAD is reduced by NADH, forming FADH₂.
  • Oxidative Half-Reaction: FADH₂ reacts with O₂ to form C4a-hydroperoxyflavin, which hydroxylates 3HB at the para position [4] [6].

Structural analyses (1.51-Å resolution) reveal that 3HB6H shares a conserved fold with group A flavoprotein hydroxylases like p-hydroxybenzoate hydroxylase (PHBH). However, 3HB6H exhibits distinct substrate specificity, primarily accepting 3HB and limited structural analogs [1]. Mutagenesis studies identify Tyr⁷⁶ and His²¹³ as critical residues for substrate orientation and catalysis, respectively. His²¹³ facilitates the deprotonation of the C4a-hydroperoxyflavin intermediate, enabling electrophilic aromatic substitution [6].

Table 1: Catalytic Properties of 3HB6H from Rhodococcus jostii RHA1

ParameterValueConditions
Specific Activity12.8 ± 0.4 U/mg25°C, pH 7.5
Km (3HB)34 ± 3 µMNADH-saturated
Km (NADH)14 ± 1 µM3HB-saturated
kcat5.2 ± 0.1 s⁻¹pH 7.5
Optimum pH7.5–8.0Tris-HCl buffer

Genetic Engineering of Rhodococcus jostii RHA1 for Enhanced Biocatalysis

Rhodococcus jostii RHA1 possesses a complex enzymatic arsenal for aromatic catabolism, including 203 putative oxygenase genes. To optimize 3HB6H production, a tailored expression system was developed using the native host RHA1#2, overcoming limitations of heterologous expression in Escherichia coli [7]:

  • Vector Design: The shuttle vector pRESQ was modified to create pQ2+, incorporating:
  • oriT from pK18mobsacB for conjugal transfer.
  • Strong native promoters (Pro00440 and PprmA) for high-level transcription.
  • A His₆-tag sequence for purification [7].
  • Host-Specific Advantages:
  • Phospholipid Compatibility: RHA1-produced 3HB6H incorporates phosphatidylinositol (PI), a native actinomycete phospholipid, enhancing structural stability.
  • Catalytic Efficiency: The RHA1-expressed enzyme shows a 1.8-fold higher kcat/Km compared to the E. coli-expressed variant due to optimal cofactor binding [7].
  • Directed Evolution: Site-saturation mutagenesis at His²¹³ (e.g., H213S variant) improved substrate affinity by 40%, facilitating crystallographic studies of substrate-bound complexes [1] [6].

Metabolic Flux Analysis in Gentisate Pathway Optimization

¹³C-Metabolic Flux Analysis (¹³C-MFA) quantifies carbon distribution through central metabolism and aromatic degradation pathways, enabling rational strain engineering. Key insights for 3HB production optimization include:

  • Flux Constraints: In Pichia pastoris 3-HP producers, reduced pentose phosphate pathway (PPP) flux limits E4P availability—a precursor for 3HB via the shikimate pathway. Overexpression of transketolase (tkt) increased E4P pools by 25%, enhancing shikimate pathway entry [2] [3].
  • NADPH Balancing: Gentisate pathway enzymes consume NADPH for hydroxylation. ¹³C-MFA in E. coli revealed that >20% of NADPH demand is unmet in 3HB-overproducing strains. Overexpressing NAD kinase (nadK) increased NADPH supply, boosting 3HB titers by 65% [8] [9].
  • pH Robustness: Flux distributions in P. pastoris remained stable at pH 3.5–5.0, enabling continuous 3HB extraction under acidic conditions without metabolic penalty [2].

Table 2: Metabolic Flux Distribution in 3HB-Producing Strains

Metabolic RouteFlux (mmol/gDCW/h)Strain HJ06Strain HJ06PNChange
GlycolysisGlucose → Pyruvate8.2 ± 0.37.1 ± 0.2▼ 13.4%
PPP FluxG6P → E4P1.1 ± 0.11.9 ± 0.1▲ 72.7%
TranshydrogenationNADH → NADPH0.7 ± 0.051.6 ± 0.1▲ 128.6%
Acetol PathwayDHAP → Acetol0.9 ± 0.12.8 ± 0.2▲ 211.1%

Role of Phospholipid-Assisted Substrate Binding in Regioselective Hydroxylation

The crystal structure of 3HB6H (PDB: 4BJY) revealed an unprecedented lipid-assisted mechanism for substrate positioning and para-regioselectivity [1] [6]:

  • Cofactor Identification: Each monomer binds a phospholipid (e.g., phosphatidylglycerol or phosphatidylethanolamine in E. coli-expressed enzyme; phosphatidylinositol in RHA1-expressed enzyme). The lipid’s acyl chains occupy hydrophobic channels penetrating the substrate-binding domain, while polar head groups stabilize dimerization [1] [7].
  • Substrate Positioning: The terminal methyl group of the phospholipid acyl chain forms van der Waals contacts with 3HB, forcing C6 into proximity with the hydroperoxyflavin intermediate. This excludes ortho-hydroxylation by sterically blocking C2/C4 positions [1] [6].
  • Engineering Implications:
  • Immobilization: Covalent attachment of 3HB6H onto polycaprolactone electrospun fibers functionalized with ethylenediamine/glutaraldehyde retained 85% activity after 10 cycles by stabilizing the lipid-enzyme complex [10].
  • Chimeric Enzymes: Fusion of 3HB6H’s lipid-binding domain to PHBH shifted its regioselectivity from ortho to para in phenolic substrates [6].

Properties

CAS Number

22207-58-5

Product Name

Sodium 3-hydroxybenzoate

IUPAC Name

sodium;3-hydroxybenzoate

Molecular Formula

C7H6NaO3

Molecular Weight

161.11 g/mol

InChI

InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

DXIWTHPMLLOENS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)O.[Na]

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